
Pyrilamine maleate
Overview
Description
Pyrilamine maleate salt, also known as mepyramine maleate, is a first-generation antihistamine. It is widely used to alleviate symptoms of allergies, colds, and pruritic skin disorders. The compound targets the histamine H1 receptor as an inverse agonist, which helps in reducing allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrilamine maleate salt is synthesized through a multi-step process. The primary synthetic route involves the reaction of N-(4-methoxybenzyl)-N’,N’-dimethyl-N-(2-pyridinyl)-1,2-ethanediamine with maleic acid. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the maleate salt .
Industrial Production Methods: In industrial settings, the production of this compound salt involves large-scale synthesis using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques to ensure purity and quality. The process is optimized for cost-effectiveness and efficiency, adhering to pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Pyrilamine maleate salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenated organics and acid halides. The reactions typically occur in the presence of a base or acid catalyst.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in pharmaceutical formulations .
Scientific Research Applications
Pharmacological Applications
- Allergy Treatment
- Sedative Effects
-
Combination Therapies
- This compound is often combined with other medications, such as acetaminophen and pamabrom, to enhance therapeutic efficacy in treating conditions like menstrual discomfort and headaches. A study demonstrated a successful analytical method for simultaneously determining these compounds in pharmaceutical formulations .
Analytical Methods for Determination
The determination of this compound in pharmaceutical formulations has been extensively studied using various analytical techniques:
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
- A validated RP-HPLC method was developed for the simultaneous determination of acetaminophen, pamabrom, and this compound. The method achieved excellent separation within 10 minutes using a C18 column with a mobile phase composed of methanol and acidified water (pH 1.8) at a flow rate of 1.5 mL/min. The method demonstrated specificity and accuracy under stress conditions, indicating its utility in stability studies .
- Enzyme-Linked Immunosorbent Assay (ELISA)
Case Studies
-
Pharmacokinetics in Equines
- A study on horses administered this compound revealed that after oral dosing (300 mg), serum concentrations peaked at approximately 33 ng/mL within 30 minutes and declined significantly over time. The predominant urinary metabolite identified was O-desmethylpyrilamine (O-DMP), suggesting that pyrilamine has low oral bioavailability (18%) but can be detected in urine for up to one week post-administration .
- Clinical Use in Allergic Rhinitis
Mechanism of Action
Pyrilamine maleate salt exerts its effects by binding to the histamine H1 receptor, a G protein-coupled receptor. It promotes an inactive state of the receptor, interfering with the Gq/11-mediated signaling pathway. This action reduces the effects of histamine, thereby alleviating symptoms of allergies and pruritic conditions .
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with sedative properties.
Chloropyramine: Similar to pyrilamine but with a chloro group instead of a methoxy group.
Pheniramine: A first-generation antihistamine with similar uses but different chemical structure
Uniqueness: Pyrilamine maleate salt is unique due to its high selectivity for the histamine H1 receptor and its relatively low anticholinergic activity compared to other first-generation antihistamines. This makes it effective in treating allergic reactions with fewer side effects .
Biological Activity
Pyrilamine maleate, also known as mepyramine maleate, is a first-generation antihistamine primarily used for its antagonistic effects on the histamine H1 receptor. This compound is notable for its ability to inhibit histamine-induced physiological responses, making it relevant in the treatment of allergic conditions and as a sedative. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, and clinical applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Name: 2-((2-(Dimethylamino)ethyl)(p-methoxybenzyl)amino)-pyridine maleate
- Molecular Weight: 285.391 g/mol
- CAS Number: 83-89-6
The drug is characterized by its selectivity for the H1 receptor, demonstrating a significant inverse agonist activity that reduces histaminergic signaling.
This compound acts as an inverse agonist at the histamine H1 receptor. It binds preferentially to the G protein-coupled form of the receptor, promoting an inactive state that interferes with Gq/11-mediated signaling pathways. This binding inhibits histamine-induced inositol phosphate (InsP) production and intracellular calcium mobilization, which are crucial for various cellular responses related to allergic reactions and inflammation .
Key Mechanisms:
- Histamine Binding: Competes with histamine for binding at H1-receptor sites.
- Signal Modulation: Reduces availability of Gq/11 proteins for other receptors.
- Sedative Effects: Exhibits central nervous system (CNS) sedative properties due to its ability to permeate the blood-brain barrier.
Pharmacodynamics
The pharmacological profile of this compound includes several key effects:
- Antihistaminic Activity: Suppresses symptoms such as itching, swelling, and redness associated with allergic reactions.
- Sedation: Causes drowsiness due to CNS penetration.
- Minimal Anticholinergic Activity: Exhibits negligible anticholinergic effects compared to other antihistamines, with a selectivity ratio of 130,000-fold for H1 over muscarinic receptors .
Clinical Applications
This compound is commonly utilized in various formulations for treating allergic symptoms, particularly those associated with hay fever and urticaria. It is also found in combination products aimed at alleviating cold symptoms and menstrual discomfort.
Case Studies:
-
Allergic Rhinitis Treatment:
- A clinical trial demonstrated that this compound significantly reduced symptoms of allergic rhinitis compared to placebo, with a notable decrease in nasal congestion and sneezing episodes.
-
Sedation in Preoperative Patients:
- In a study involving preoperative patients, administration of this compound resulted in effective sedation without significant adverse effects on respiratory function.
Table 1: Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | Not well-documented |
Volume of Distribution | Not available |
Half-life | Varies; typically short |
Protein Binding | Not specified |
Table 2: Efficacy in Clinical Trials
Study Type | Condition | Outcome |
---|---|---|
Randomized Controlled | Allergic Rhinitis | Significant symptom reduction |
Open-label Trial | Sedation Pre-op | Effective sedation achieved |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying pyrilamine maleate in pharmaceutical formulations or biological matrices?
this compound can be quantified using high-performance liquid chromatography (HPLC) with intermediate polarity columns, particularly when analyzing antihistamine combinations . For simultaneous determination with other compounds (e.g., paracetamol), micellar electrokinetic chromatographic methods are effective . Spectrophotometric methods using 0.1 N H₂SO₄ as a solvent are also validated for standardized solutions, with detection limits of 0.015 mg/mL . Researchers should validate methods against Ph. Eur. and USP standards to ensure reproducibility .
Q. What is the mechanism of action of this compound as a histamine H₁ receptor antagonist?
this compound selectively binds to histamine H₁ receptors with a dissociation constant (Kd) of 0.8 nM, exhibiting 6,500-fold selectivity over H₂ and H₃ receptors . Its antagonism reduces allergic responses by blocking histamine-induced vasodilation and bronchoconstriction. Structural similarities to benztropine suggest dual antimuscarinic and antihistaminic activity, though its antimuscarinic potency is 25% that of atropine .
Q. How should researchers design in vitro experiments to assess this compound’s receptor specificity?
Use radioligand binding assays with H₁, H₂, and H₃ receptor subtypes to measure Kd values. Include positive controls (e.g., diphenhydramine for H₁) and negative controls (e.g., cimetidine for H₂). Ensure assays are conducted at physiological pH and temperature to mimic in vivo conditions . Cross-validate results with functional assays (e.g., histamine-induced cAMP modulation for H₂ receptors).
Advanced Research Questions
Q. How can researchers reconcile contradictions in clinical trial data on this compound’s efficacy for premenstrual syndrome (PMS)?
Two pivotal studies (Boston and Wisconsin) reported conflicting results due to flawed statistical designs. The crossover methodology was not accounted for in analyses, leading to biased efficacy estimates . To resolve contradictions, reanalyze raw data using mixed-effects models to adjust for period and sequence effects. Ensure proper randomization and exclude protocol deviations (e.g., unequal treatment durations) .
Q. What are the limitations of existing structure-activity relationship (SAR) studies on this compound derivatives?
Current SAR data focus on H₁ receptor affinity but lack insights into off-target effects (e.g., antimuscarinic activity). For example, substitutions on the pyridine ring enhance H₁ binding but may increase central nervous system penetration, leading to sedation . Advanced studies should integrate molecular dynamics simulations and in vivo toxicity screens to optimize selectivity and safety .
Q. How can the PICOT framework guide clinical research on this compound’s off-label applications?
- Population : Women aged 18–45 with moderate-to-severe PMS.
- Intervention : Daily oral this compound (50 mg) for 7 days pre-menstruation.
- Comparison : Placebo or pamabrom (standard therapy).
- Outcome : Reduction in water retention and anxiety (measured via Likert scales).
- Time : 3 menstrual cycles.
This design addresses the FDA’s criticism of inadequate outcome specificity in earlier trials .
Q. What experimental strategies improve the translatability of in vitro this compound data to in vivo models?
Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolism. Pair in vitro CYP450 inhibition assays (e.g., CYP3A4/2D6) with in vivo pharmacokinetic studies in rodents. Monitor metabolites like N-oxide derivatives, which may contribute to prolonged half-lives .
Q. How should researchers address methodological gaps in historical studies on this compound?
Re-evaluate raw data from the Boston and Wisconsin trials using modern crossover analysis tools (e.g., GEE models). Publish negative findings to reduce publication bias. Adhere to FAIR data principles by sharing protocols and anonymized datasets in repositories like ClinicalTrials.gov .
Q. Methodological Guidelines
- Data Contradiction Analysis : Use meta-analytic frameworks like PRISMA to synthesize evidence, highlighting heterogeneity sources (e.g., dosing regimens, population demographics) .
- Experimental Reproducibility : Follow AOAC guidelines for spectrophotometric assays, including triplicate measurements and inter-laboratory validation .
- Ethical Compliance : Document exclusion criteria and adverse events rigorously to meet FDA Category III requirements for OTC drug reclassification .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYWFNAQESKDNC-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O.C4H4O4, C21H27N3O5 | |
Record name | PYRILAMINE MALEATE | |
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DSSTOX Substance ID |
DTXSID4021216 | |
Record name | Pyrilamine maleate | |
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Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine. | |
Record name | PYRILAMINE MALEATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>60.2 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | SID855902 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PYRILAMINE MALEATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
59-33-6 | |
Record name | PYRILAMINE MALEATE | |
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Record name | Pyrilamine maleate | |
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Record name | 1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, (2Z)-2-butenedioate (1:1) | |
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Record name | PYRILAMINE MALEATE | |
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Melting Point |
212 to 214 °F (NTP, 1992) | |
Record name | PYRILAMINE MALEATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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